4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate
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Overview
Description
4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiophene derivative that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action for this compound is not fully understood, but it is believed to work by inhibiting the synthesis of key enzymes and proteins in microorganisms and inflammatory cells. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been found to disrupt the cell wall synthesis of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application and concentration used. In general, this compound has been found to have antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory effects. Additionally, it has been found to have antioxidant properties and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its broad-spectrum activity against a range of microorganisms and inflammatory mediators. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal models. However, one limitation is the variability in purity and yield depending on the specific synthesis method used, which can affect the reproducibility of results.
Future Directions
There are several future directions for research on this compound, including exploring its potential as a treatment for infectious diseases, inflammatory disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action and to optimize the synthesis method for improved purity and yield. Finally, the potential for this compound to have synergistic effects with other drugs or compounds should be explored.
Synthesis Methods
4-ethyl 2-methyl 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylate can be synthesized through a variety of methods, including the reaction of 3-methyl-5-[(trichloroacetyl)amino]-2,4-thiophenedicarboxylic acid with ethyl iodide and potassium carbonate. Other methods involve the use of different reactants and catalysts, and the resulting compound can vary in purity and yield depending on the specific synthesis method used.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have antibacterial, antifungal, and antiviral properties, and it has been tested against a range of microorganisms with promising results. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and it has been found to have a significant effect on reducing inflammation in animal models.
properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[(2,2,2-trichloroacetyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO5S/c1-4-21-9(17)6-5(2)7(10(18)20-3)22-8(6)16-11(19)12(13,14)15/h4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFWZAQBURORTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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